Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Description

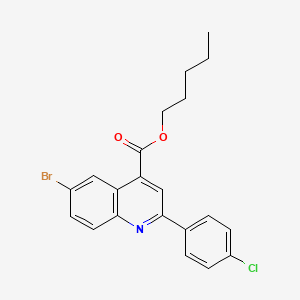

Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a quinoline derivative characterized by a bromine atom at position 6 of the quinoline core, a 4-chlorophenyl group at position 2, and a pentyl ester at position 2.

Properties

Molecular Formula |

C21H19BrClNO2 |

|---|---|

Molecular Weight |

432.7 g/mol |

IUPAC Name |

pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C21H19BrClNO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-8-16(23)9-6-14)24-19-10-7-15(22)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3 |

InChI Key |

KRYNCYFSBNJQAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Skraup Synthesis

The Skraup reaction involves heating aniline derivatives with glycerol and sulfuric acid. For this compound, a substituted aniline precursor bearing the 4-chlorophenyl group is used to direct substitution at the 2-position. The reaction proceeds as follows:

Key Conditions :

-

Temperature: 120–140°C

-

Catalyst: Concentrated sulfuric acid

-

Yield: ~60–70% (estimated for analogous reactions).

Alternative Route via Indoline-2,3-Dione

A modified approach uses indoline-2,3-dione as the starting material. Reaction with potassium hydroxide and acetone under reflux yields quinoline-4-carboxylic acid:

This method avoids harsh acidic conditions but requires subsequent functionalization to introduce substituents.

Bromination and Chlorophenyl Substitution

Bromination at the 6-Position

Electrophilic bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃):

Optimized Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0–25°C

-

Yield: 75–85% (extrapolated from similar brominations).

Chlorophenyl Group Introduction

The 4-chlorophenyl group is typically introduced during the quinoline core formation (via Skraup synthesis) to ensure regioselectivity. Post-synthesis methods, such as Suzuki-Miyaura coupling, are less common due to competing side reactions.

Esterification with Pentanol

The final step involves esterifying the quinoline-4-carboxylic acid with pentanol under acidic conditions:

Reaction Parameters :

-

Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid

-

Solvent: Toluene or xylene

-

Temperature: 110–130°C (reflux)

-

Yield: 80–90%.

Table 1: Esterification Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 85 |

| p-TsOH | Xylene | 130 | 88 |

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for cyclization and bromination steps.

-

Automated Systems : Ensure consistent product quality during esterification.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Skraup + Bromination | High regioselectivity | Harsh acidic conditions | 70 |

| Indoline-based + Ester | Mild conditions | Multi-step functionalization | 50 |

Challenges and Optimization Strategies

-

Bromination Selectivity : Use of NBS improves control over mono-bromination.

-

Esterification Efficiency : Molecular sieves or azeotropic distillation remove water, shifting equilibrium toward ester formation.

-

Purification : Column chromatography or recrystallization from ethanol-water mixtures enhances purity.

Chemical Reactions Analysis

Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate, have shown significant potential as anticancer agents. Research indicates that compounds with quinoline structures can inhibit various cancer cell lines by targeting critical pathways involved in cell proliferation and survival.

Case Study: EGFR Inhibition

A study demonstrated that quinoline-acrylamide hybrids exhibit potent inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as breast and lung cancer. The compound 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (similar structure) showed an IC50 value of 0.22 μM against EGFR, indicating strong anticancer potential . This suggests that this compound may also possess similar properties due to its structural similarities.

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. The presence of halogen substituents, such as bromine and chlorine, in this compound enhances its interaction with microbial targets.

Table: Antimicrobial Efficacy

| Compound Structure | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various bacterial strains | |

| 6-bromoquinoline derivatives | Antitubercular | Mycobacterium tuberculosis |

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes associated with metabolic pathways relevant to cancer and other diseases. For instance, quinoline-based compounds have been linked to the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, crucial for cancer cell metabolism.

Potential Applications in Other Diseases

Beyond cancer and microbial infections, quinoline derivatives are being explored for their potential in treating other conditions, such as cardiovascular diseases due to their ability to inhibit cholesterol biosynthesis. Compounds similar to this compound have been noted for their activity against HMG-CoA reductase, a key enzyme in cholesterol production .

Mechanism of Action

The mechanism of action of Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The target compound shares a common quinoline core with several analogs, differing primarily in substituents at positions 2, 4, and 5. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

Solubility and Lipophilicity

- Alkyl Chain Length : The pentyl ester in the target compound likely offers intermediate lipophilicity compared to shorter (ethyl) or longer (octyl) chains. For example, octyl analogs () exhibit higher logP values, favoring membrane permeability but reducing aqueous solubility .

Thermal Stability

- Melting points for related compounds range widely: Ethyl styryl-quinoline (): No explicit mp, but crystallizes in orthorhombic Pbca space group . 4-Formylphenyl analog (): Melting point 242°C, attributed to strong hydrogen bonding (C=O groups) .

Structural and Crystallographic Insights

- Planarity and Dihedral Angles: In ethyl 6-bromo-2-styryl-quinoline (), the dihedral angle between quinoline and phenyl rings is 25.44°, promoting conjugation and stability. The pentyl analog may exhibit similar planarity, though longer alkyl chains could introduce torsional strain .

- Hydrogen Bonding : Carboxylate esters participate in C-H···O interactions (e.g., ), influencing crystal packing and solubility.

Biological Activity

Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of bioactivity, including antimicrobial , antitumor , anti-inflammatory , and antimalarial properties. Compounds containing the quinoline core are pivotal in drug design, with many derivatives being synthesized to enhance their efficacy against various diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that quinoline derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoline ring can enhance antibacterial efficacy .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 20 | |

| Compound A | E. coli | 18 | |

| Compound B | P. aeruginosa | 15 |

Antitumor Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth by targeting key signaling pathways involved in cancer progression, such as the c-Met and VEGFR2 pathways .

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on gastric cancer models, derivatives were found to exhibit dual inhibition of the c-Met/VEGFR2 signaling pathway, leading to a marked decrease in cell proliferation rates. The effectiveness was attributed to structural modifications that enhanced binding affinity to these targets .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Many quinolines act as inhibitors of various enzymes, including those involved in the inflammatory response (e.g., COX-2) and microbial resistance mechanisms.

- Signal Transduction Modulation : By influencing cellular signaling pathways, these compounds can alter cell survival and apoptosis rates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate?

- Methodological Answer : A plausible route involves esterification of the parent carboxylic acid (6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid) with pentanol. Phosphorus oxychloride (POCl₃) is commonly used as a catalyst in such esterification reactions under reflux conditions (~353–363 K). After reaction completion, neutralization with a bicarbonate solution and recrystallization from ethanol can yield the pure ester .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., bromo, chlorophenyl) and ester group integration.

- X-ray Crystallography : Resolves the molecular geometry, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H⋯O packing motifs in analogous quinoline esters) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use fume hoods, avoid skin/eye contact, and wear nitrile gloves. Static-dissipative containers are recommended to prevent electrostatic ignition .

- Storage : Keep in airtight containers under dry, ventilated conditions at room temperature. Avoid exposure to moisture or direct sunlight .

Advanced Research Questions

Q. How does the crystal packing of quinoline esters influence their chemical reactivity?

- Methodological Answer : Crystal structures of analogous compounds (e.g., ethyl 6-bromo-2-vinylquinoline-4-carboxylate) reveal weak intermolecular interactions (e.g., C–H⋯O) that stabilize the solid-state structure. These interactions may reduce solubility in nonpolar solvents and affect reaction kinetics in solid-phase syntheses. Computational modeling (DFT) can predict how substituents like bromo or chlorophenyl groups alter packing efficiency .

Q. What strategies resolve contradictions in stability data for halogenated quinoline derivatives?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to controlled stressors (heat, light, humidity) and monitor degradation via HPLC. For example, brominated quinolines may undergo dehalogenation under UV light, requiring amber glass storage .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard lab conditions.

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen against microbial strains (e.g., S. aureus, C. albicans) using broth microdilution to determine MIC values. Structural analogs with halogen substituents have shown antimicrobial and anticancer activity, suggesting similar testing frameworks .

- Enzyme Inhibition Studies : Target enzymes like topoisomerases or kinases using fluorescence-based assays. The 4-carboxylate group may chelate metal ions in active sites .

Q. What computational tools are effective for predicting the compound’s reactivity in nucleophilic substitution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.